molecular formula C7H10N4O3 B13311340 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B13311340
M. Wt: 198.18 g/mol
InChI Key: VKSQRLFPDLJVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1691717-87-9) is a high-purity pyrazole-carboxylic acid derivative supplied for research applications. The compound features a molecular formula of C7H10N4O3 and a molecular weight of 198.18 g/mol . Its structure incorporates both a carboxylic acid moiety and a methylcarbamoyl methyl side chain on the pyrazole ring, making it a valuable and versatile building block in medicinal chemistry and drug discovery. This multifunctional heterocyclic scaffold is primarily used in life science research as a key intermediate for the synthesis of more complex molecules . Pyrazole derivatives are extensively investigated for their potential biological activities and are commonly found in compounds studied as enzyme inhibitors and receptor modulators . As a biochemical reagent, it provides researchers with a specialized organic compound for developing novel therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment, in accordance with standard laboratory safety protocols .

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

4-amino-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N4O3/c1-9-5(12)3-11-2-4(8)6(10-11)7(13)14/h2H,3,8H2,1H3,(H,9,12)(H,13,14)

InChI Key

VKSQRLFPDLJVKZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=C(C(=N1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the amino, methylcarbamoyl, and carboxylic acid groups through various chemical reactions. Specific details on the reaction conditions and reagents used can vary, but common steps include:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Introduction of the Amino Group: Amination reactions using suitable amine sources.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and similar pyrazole derivatives:

Compound Name Substituent at Position 1 Carboxylic Acid Position Melting Point Key Functional Groups Reported Applications
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid (Target) Methylcarbamoylmethyl 3 Not reported Carboxylic acid, carbamoyl Hypothetical: Drug development
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl 3 Not reported Carboxylic acid, amino Anti-inflammatory, anticancer, antimicrobial
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl 4 Not reported Carboxylic acid, amino Pesticides, pharmaceuticals
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) Phenylamino 4 (carboxamide) 247°C Carboxamide, amino Not specified
Methyl 4-amino-1H-pyrazole-3-carboxylate Methyl ester 3 Not reported Ester, amino Synthetic intermediate
Key Observations:
  • Substituent Effects: Bulkiness: Phenyl and phenylamino groups (e.g., in 4a and compounds) increase molecular rigidity and melting points compared to smaller substituents like methylcarbamoylmethyl or allyl . However, allyl substituents () may offer moderate hydrophobicity for membrane penetration .
  • Carboxylic Acid Position : The target compound’s carboxylic acid at position 3 contrasts with position 4 in ’s analog. This positional difference may alter acidity (pKa) and binding interactions with biological targets.

Biological Activity

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid, with the CAS number 1691717-87-9, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies.

The molecular formula of this compound is C7H10N4O3C_7H_{10}N_4O_3 with a molecular weight of 198.18 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antiviral properties.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, research has highlighted the effectiveness of pyrazole-based compounds against HIV replication. A specific study screened various pyrazoles and found that certain structural modifications led to enhanced antiviral activity without cytotoxic effects, suggesting a promising avenue for further exploration of similar compounds like this compound .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole structure can significantly influence biological activity. For example, substituents on the pyrazole ring can enhance or diminish inhibitory effects against viral enzymes. The presence of specific functional groups was shown to correlate with increased potency in inhibiting HIV replication, indicating that similar modifications could be explored for this compound to optimize its efficacy .

Substituent Activity (Inhibition %) Toxicity (%)
H<307.0
2-NO2420
3-NO2470
4-NO2430
2-Br324.8

Table: In vitro evaluation of inhibitory activity and toxicity of aminopyrazoles from related studies .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their ability to inhibit HIV replication. The study found that certain analogs exhibited significant antiviral activity while maintaining low toxicity levels. This reinforces the idea that structural optimization can lead to more effective antiviral agents within this chemical class .

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Carboxylic acid proton (~12–14 ppm), methylcarbamoyl methyl group (2.8–3.2 ppm), and pyrazole NH/amino protons (broad, 5–7 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl (~170 ppm), amide carbonyl (~165 ppm), pyrazole carbons (100–150 ppm).
  • IR : Strong stretches for carboxylic acid (1700 cm⁻¹) and amide (1650 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight; fragmentation patterns validate substituent connectivity .

How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

Advanced
Contradictions often arise from:

  • Structural variations : Substituent effects (e.g., phenyl vs. methylcarbamoylmethyl groups) alter target binding ( notes phenyl derivatives show anti-inflammatory activity, while methylcarbamoyl may enhance kinase affinity) .
  • Assay conditions : Standardize protocols (e.g., cell lines, inhibitor concentrations) and validate via dose-response curves.
  • Computational validation : Molecular docking (AutoDock Vina) and MD simulations predict binding modes, guiding experimental replication .

What computational strategies predict the reactivity and potential pharmacological targets of this compound?

Q. Advanced

  • Reactivity : Density functional theory (DFT) calculates transition states and activation energies for synthetic steps (e.g., amide bond formation) .
  • Target prediction : Pharmacophore modeling aligns the compound’s carboxylic acid and amide groups with kinase ATP-binding pockets. Similar pyrazolo[4,3-c]pyridinones inhibit kinases via hydrogen bonding .
  • ICReDD’s workflow : Combines quantum calculations, reaction path searches, and experimental feedback to prioritize synthetic routes .

What are the critical storage conditions and handling protocols to maintain compound stability?

Q. Basic

  • Storage : Airtight containers at –20°C, desiccated to prevent hydrolysis of the amide or carboxylic acid groups.
  • Handling : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation (similar to hazards noted for bromo- and fluorophenyl analogs) .
  • Waste disposal : Treat as hazardous organic waste under local regulations .

How can the methylcarbamoylmethyl substituent be modified to enhance bioavailability without compromising activity?

Q. Advanced

  • Bioisosteric replacement : Replace the methyl group with cyclopropyl (improves metabolic stability) or PEG chains (enhances solubility).
  • Prodrug strategies : Esterify the carboxylic acid to increase membrane permeability (e.g., ethyl esters in show improved bioavailability) .
  • LogP optimization : Balance hydrophobicity via substituent tuning (e.g., trifluoromethyl groups reduce polarity) .

What experimental designs effectively elucidate the mechanism of action in kinase inhibition studies?

Q. Advanced

  • Kinase profiling : Use broad-spectrum kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify targets.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff).
  • Cellular assays : Measure phosphorylation inhibition via Western blot (e.g., ERK or AKT pathways). Co-crystallization with kinases (e.g., PDB deposition) reveals binding modes .

What are the common impurities encountered during synthesis, and how are they identified and removed?

Q. Basic

  • Impurities : Unreacted starting materials (e.g., methylcarbamoylmethyl chloride), over-alkylated byproducts, or oxidized intermediates.
  • Detection : HPLC (C18 columns, UV detection at 254 nm) or LC-MS identifies impurities.
  • Removal : Gradient column chromatography (hexane:ethyl acetate) or preparative TLC isolates the pure product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.